molecular formula C9H15Cl2N3 B1521693 4-Piperidin-4-yl-pyrimidine dihydrochloride CAS No. 1185304-08-8

4-Piperidin-4-yl-pyrimidine dihydrochloride

Cat. No. B1521693
M. Wt: 236.14 g/mol
InChI Key: BBLBRPXSQLZDHN-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-pyrimidine dihydrochloride (4PP) is an organic compound with a wide range of applications in the scientific and medical fields. It has been studied extensively for its ability to act as an inhibitor of certain enzymes and its potential to be used as a therapeutic agent. 4PP has been used in a variety of laboratory experiments, and it has the potential to be used in a number of different ways.

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including 4-Piperidin-4-yl-pyrimidine dihydrochloride, have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. Quantum chemical calculations and molecular dynamics simulations revealed their effectiveness in preventing corrosion, highlighting their potential application in material science and engineering (Kaya et al., 2016).

Antibacterial Activity

The antibacterial properties of piperidine-containing pyrimidine compounds have been a significant focus of research. For instance, Merugu et al. (2010) conducted a study on the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which demonstrated considerable antibacterial activity. These findings suggest potential applications in the development of new antibacterial agents (Merugu et al., 2010).

Anti-angiogenic and DNA Cleavage Activities

Piperidine-4-carboxamide derivatives, closely related to 4-Piperidin-4-yl-pyrimidine dihydrochloride, have shown promising results in anti-angiogenic and DNA cleavage studies. Kambappa et al. (2017) synthesized a series of these derivatives, which effectively inhibited in vivo angiogenesis and exhibited notable DNA cleavage activities. This research indicates their potential use in anticancer therapies (Kambappa et al., 2017).

Antimicrobial and Molecular Docking Studies

Further emphasizing the antimicrobial potential, Bhat and Begum (2021) synthesized various pyrimidine derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, and evaluated their in vitro antimicrobial activity. The study also involved molecular docking to understand the interaction mechanism between these compounds and bacterial proteins, suggesting their application in drug discovery (Bhat & Begum, 2021).

Antifungal and Antibacterial Agents

Imran et al. (2016) synthesized 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, demonstrating their effectiveness as antifungal and antibacterial agents. The study highlights the potential of such compounds in treating microbial infections (Imran et al., 2016).

Synthesis of Key Intermediates in Drug Development

Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, a key intermediate in the development of deoxycytidine kinase inhibitors. This highlights the role of such compounds in the synthesis of crucial intermediates for pharmaceutical applications (Zhang et al., 2009).

properties

IUPAC Name

4-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBRPXSQLZDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673960
Record name 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-4-yl-pyrimidine dihydrochloride

CAS RN

1185304-08-8
Record name 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Fedinchyk, M Herasymchuk… - European Journal of …, 2022 - Wiley Online Library
Efficient approaches to the gram‐scale synthesis of fluorinated pyrazoles and pyrimidines bearing saturated (hetero)cyclic substituents are described. The methods rely on the …

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